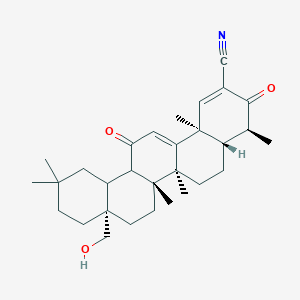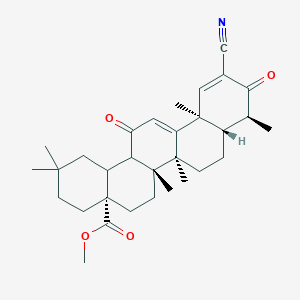![molecular formula C20H18N4O B10835338 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one](/img/structure/B10835338.png)
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound has been studied for its pharmacological activity, particularly as an adenosine A1 receptor antagonist .
Vorbereitungsmethoden
The synthesis of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one can be achieved through various synthetic routes. One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the condensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can yield pharmacologically active pyridazinones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in the study of adenosine A1 receptors in the brain, which play a crucial role in brain functioning . . Its unique structure also makes it a valuable tool in the study of various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one involves its role as an adenosine A1 receptor antagonist. By binding to these receptors, it can modulate various physiological processes in the brain . Additionally, as an inhibitor of ERK1 and ERK2, it can interfere with the MAPK/ERK signaling pathway, which is involved in cell growth, adhesion, survival, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one include other phenylpyrazoles and pyrazolo[1,5-a]pyridazinones. For example, 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine is a related compound with similar pharmacological properties . The uniqueness of this compound lies in its specific structure and its ability to act as both an adenosine A1 receptor antagonist and an ERK1/2 inhibitor, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H18N4O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one |
InChI |
InChI=1S/C20H18N4O/c1-2-13-24-18(25)12-11-16(21-24)19-17-10-6-7-14-23(17)22-20(19)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 |
InChI-Schlüssel |
ATTQDJZYFIDUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C=CC(=N1)C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)

![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)


![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)

![4-[4-(1-Propan-2-ylpiperidin-4-yl)oxypiperidin-1-yl]benzonitrile](/img/structure/B10835341.png)
![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
